molecular formula C24H18BNO2 B591700 (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS No. 1240963-55-6

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Cat. No.: B591700
CAS No.: 1240963-55-6
M. Wt: 363.223
InChI Key: CFZRUXMJHALVPF-UHFFFAOYSA-N
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Description

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety, which is a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-carbazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of electronic materials, it acts as a donor molecule in the formation of donor-π-acceptor systems, which are crucial for the efficiency of devices like OLEDs. In medicinal chemistry, its mechanism may involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • (4-(9H-Carbazol-9-yl)phenyl)boronic acid
  • 9-Phenyl-9H-carbazol-3-ylboronic acid
  • (4-(9H-Carbazol-9-yl)phenyl)boronic acid pinacol ester

Uniqueness: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in electronic materials and as a pharmacophore in drug design .

Properties

IUPAC Name

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRUXMJHALVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 300-mL three-neck flask was put 8.0 g (20 mmol) of the 3-(4-bromophenyl)-9-phenyl-9H-carbazole obtained in Reaction Scheme (b-1), the atmosphere in the flask was replaced with nitrogen, 100 mL of dehydrated tetrahydrofuran (abbreviation: THF) was then added to the flask, and the temperature was lowered to −78° C. Into this mixture solution, 15 mL (24 mmol) of a 1.65 mol/L n-butyllithium hexane solution was dropped, and the mixture solution with the n-butyllithium hexane solution added was stirred for 2 hours. To this mixture, 3.4 mL (30 mmol) of trimethyl borate was added, and the mixture with the trimethyl borate added was stirred at −78° C. for 2 hours and at room temperature for 18 hours. After the reaction, 1M diluted hydrochloric acid was added to this reaction solution until the solution became acid, and the solution with the diluted hydrochloric acid added was stirred for 7 hours. This solution was subjected to ethyl acetate extraction, and the obtained organic layer was washed with a saturated saline. After the washing, magnesium sulfate was added to the organic layer to adsorb moisture. This suspension was filtered, and the obtained filtrate was concentrated, and hexane was added thereto. The mixture was irradiated with supersonic waves and then recrystallized, so that 6.4 g of a target substance was obtained as a white powder in a yield of 88%. A reaction scheme of Step 2 is shown in (b-2) given below.
Quantity
8 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

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